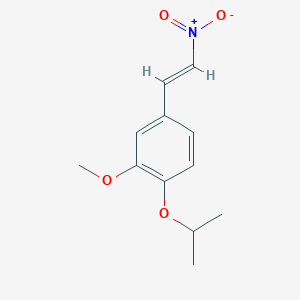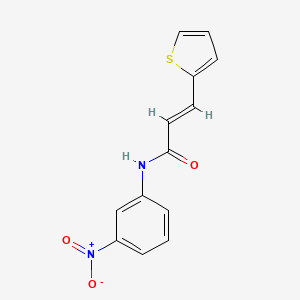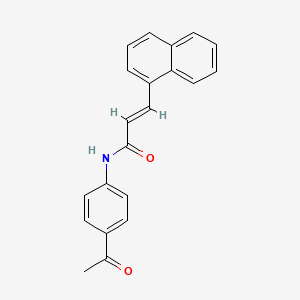![molecular formula C17H19N3O2S B5798651 N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)
N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. It is a heterocyclic compound that contains both a thienyl and isonicotinamide moiety.
Mechanism of Action
The mechanism of action of N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage and inflammation. The compound has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide in lab experiments is its potential as a therapeutic agent. The compound has been found to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions that can be pursued in the study of N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide. One direction is the development of more efficient synthesis methods to improve yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the compound's mechanism of action and biochemical effects can be further explored to gain a better understanding of its potential applications in medicine.
Synthesis Methods
The synthesis of N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide involves the reaction of isonicotinamide with cyclooctadiene in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including hydrogenation, cyclization, and amidation, to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c18-15(21)14-12-5-3-1-2-4-6-13(12)23-17(14)20-16(22)11-7-9-19-10-8-11/h7-10H,1-6H2,(H2,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOIXQSPNXJYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=NC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(diethylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5798581.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-chloro-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5798588.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5798591.png)

![N-[2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5798606.png)
![4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5798618.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5798622.png)
![N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5798623.png)



![3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)